

# Choline Geranate: A Technical Guide to its Discovery, Synthesis, and Mechanisms of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Geranate |
| Cat. No.:      | B1243311 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Choline **geranate** (CAGE) is a biocompatible deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a significant advancement in drug delivery and topical therapeutics. First reported in 2014, CAGE is formed from the generally recognized as safe (GRAS) compounds choline and geranic acid. Its unique physicochemical properties, including the ability to enhance the permeation of both hydrophilic and hydrophobic molecules across biological membranes, coupled with its intrinsic antimicrobial and anti-inflammatory activities, have positioned it as a versatile platform for a wide range of pharmaceutical applications. This technical guide provides an in-depth overview of the history, synthesis, and characterization of CAGE, with a focus on its mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of its key biological pathways are presented to serve as a comprehensive resource for the scientific community.

## Discovery and History

The development of choline **geranate** is a recent yet significant event in the field of biocompatible ionic liquids. First described in the scientific literature in 2014, CAGE was introduced as a novel material for drug delivery.<sup>[1][2]</sup> The research, prominently featuring the work of the Mitragotri group, highlighted its potential to overcome the limitations of traditional drug delivery systems.<sup>[3]</sup>

CAGE is a deep eutectic solvent, a class of ionic liquids with low melting points, formed by mixing choline bicarbonate and geranic acid, typically in a 1:2 molar ratio.<sup>[4][5]</sup> This combination of a hydrogen bond acceptor (choline) and a hydrogen bond donor (geranic acid) results in a liquid with unique and tunable physicochemical properties.

Since its initial discovery, CAGE has been the subject of extensive research, leading to its exploration in a variety of biomedical applications. These include transdermal, oral, and subcutaneous drug delivery, as well as the treatment of skin conditions such as rosacea and atopic dermatitis.<sup>[1][2]</sup> Notably, CAGE became the first "drug delivery ionic liquid" to enter clinical trials, with CAGE-based products having been tested in over 200 patients in Phase 1 and Phase 2 studies.<sup>[1][2]</sup> Its journey from laboratory discovery to clinical translation has been well-documented, outlining key steps such as scaled-up manufacturing, comprehensive characterization, stability analyses, and toxicological evaluations.

## Physicochemical Properties and Characterization

The therapeutic efficacy and versatility of choline **geranate** are underpinned by its distinct physicochemical properties. The most commonly studied formulation is a 1:2 molar ratio of choline to geranic acid.

## Quantitative Data

| Property               | Value                                     | Reference |
|------------------------|-------------------------------------------|-----------|
| Molar Ratio            | 1:2 (Choline:Geranic Acid)                | [6]       |
| Molecular Weight       | 440.32 g/mol                              | [7]       |
| Appearance             | Clear, colorless to yellow viscous liquid | [6]       |
| Density (at 25°C)      | $0.989 \pm 0.001$ g/mL                    | [7]       |
| Viscosity              | $569 \pm 19$ mPa·s                        | [7]       |
| Conductivity           | $13.79 \pm 0.28$ mS/m                     | [7]       |
| Diffusion Coefficient  | $2.2 \times 10^{-12}$ m <sup>2</sup> /s   | [7]       |
| Glass Transition Temp. | approx. -68°C                             | [6]       |
| pH                     | ~8.5                                      | [6]       |

## Characterization Techniques

The structural integrity and purity of synthesized CAGE are confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to verify the chemical structure of CAGE and to assess the interactions between the choline and **geranate** components.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of characteristic functional groups from both choline and geranic acid in the final product. A broad peak around  $3300\text{ cm}^{-1}$  is indicative of the -OH bond from choline and the carboxylic acid group of geranic acid. Peaks at  $1690\text{ cm}^{-1}$  (C=O) and  $2968\text{ cm}^{-1}$  (O-H stretch of the carboxylic acid) further confirm the presence of the individual components.[6]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the components and to study the ionic and neutral species present in the deep eutectic solvent.
- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of CAGE, such as its glass transition temperature.[6]

- Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound.

## Experimental Protocols

### Synthesis of Choline Geranate (1:2 Molar Ratio)

This protocol outlines the laboratory-scale synthesis of choline **geranate** via a salt metathesis reaction.

#### Materials:

- Choline bicarbonate (80% aqueous solution)
- Geranic acid ( $\geq 85\%$ )
- Round bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Water bath
- Rotary evaporator
- Vacuum oven

#### Procedure:

- Reactant Preparation: In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid. In a separate container, weigh 18.72 g (0.1133 mol) of an 80% aqueous solution of choline bicarbonate. This corresponds to a 1:2 molar ratio of choline to geranic acid.
- Reaction: Place the flask containing geranic acid in a water bath set to approximately 27°C. Begin stirring the geranic acid with a magnetic stir bar.
- Slowly add the choline bicarbonate solution dropwise to the geranic acid with continuous stirring. The reaction will produce carbon dioxide gas, which will be evident by the evolution of bubbles.

- Continue the reaction at 27°C for approximately 8 hours, or until the cessation of CO<sub>2</sub> evolution, indicating the completion of the reaction.[6]
- Purification:
  - Remove the bulk of the water from the reaction mixture using a rotary evaporator.
  - Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) at an elevated temperature (e.g., 60°C) to remove residual water and other volatile impurities.
- Characterization and Storage:
  - The final product should be a clear, viscous liquid.
  - Measure the final water content using Karl Fischer titration. A typical water content after drying is around 13%. [6]
  - Confirm the chemical structure using NMR and FTIR spectroscopy.
  - Store the synthesized choline **geranate** in a tightly sealed container in a cool, dry place, as it is hygroscopic.

## Workflow for the Synthesis of Choline Geranate



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Choline **Geranate** (CAGE).

## Mechanisms of Action

Choline **geranate** exhibits multiple mechanisms of action, contributing to its therapeutic effects. Its antimicrobial and anti-inflammatory properties are particularly well-characterized.

## Antimicrobial Mechanism

The antimicrobial activity of CAGE is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.<sup>[6]</sup> This mechanism does not rely on a specific signaling pathway within the pathogen but rather on a direct physicochemical interaction with the cell envelope.

The proposed mechanism involves a two-step process:

- Electrostatic Attraction: The positively charged choline cation is attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
- Membrane Disruption: This initial interaction facilitates the insertion of the lipophilic **geranate** anion and neutral geranic acid into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.<sup>[3][6]</sup>

Molecular dynamics simulations have supported this model, showing that choline effectively screens the negative charges on the membrane surface, allowing **geranate**/geranic acid to penetrate and perturb the membrane's homeostasis.<sup>[6][8]</sup>

[Click to download full resolution via product page](#)

Caption: Antimicrobial mechanism of Choline **Geranate**.

## Anti-inflammatory Mechanism in Rosacea

In the context of inflammatory skin conditions like rosacea, choline **geranate** has been shown to target key pathological pathways.<sup>[7]</sup> Its anti-inflammatory effects are mediated through the modulation of Toll-like receptor 2 (TLR2) signaling and the inhibition of Kallikrein-5 (KLK5).<sup>[4][7]</sup>

- Modulation of TLR2 Signaling: TLR2 is a pattern recognition receptor on immune and skin cells that can be activated by pathogens, such as *Staphylococcus epidermidis*, which are implicated in the inflammation associated with rosacea. CAGE is believed to modulate the signaling cascade downstream of TLR2 activation, thereby reducing the production of pro-inflammatory cytokines.<sup>[4]</sup>
- Inhibition of Kallikrein-5 (KLK5): KLK5 is a serine protease that is overexpressed in the skin of individuals with rosacea. It plays a crucial role in the inflammatory cascade by cleaving and activating cathelicidins into their pro-inflammatory forms (e.g., LL-37). By inhibiting the activity of KLK5, CAGE reduces the production of these inflammatory peptides, leading to a dampening of the inflammatory response, vasodilation, and vascular proliferation characteristic of rosacea.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Anti-inflammatory mechanism of CAGE in rosacea.

## Conclusion

Choline **geranate** represents a significant innovation in the field of drug delivery and topical therapeutics. Its biocompatible nature, derived from GRAS components, combined with its unique physicochemical properties and multifaceted mechanisms of action, make it a highly promising material for pharmaceutical development. The ability of CAGE to enhance drug permeation, while simultaneously exerting its own antimicrobial and anti-inflammatory effects, offers a synergistic approach to treating a variety of conditions. This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and mechanisms of action of choline **geranate**, with the aim of facilitating further research and development in this exciting area. As our understanding of this novel ionic liquid continues to grow, so too will the scope of its potential clinical applications.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. cagebio.com [cagebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical translation of choline and geranic acid deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Choline Geranate: A Technical Guide to its Discovery, Synthesis, and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1243311#discovery-and-history-of-choline-geranate\]](https://www.benchchem.com/product/b1243311#discovery-and-history-of-choline-geranate)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)